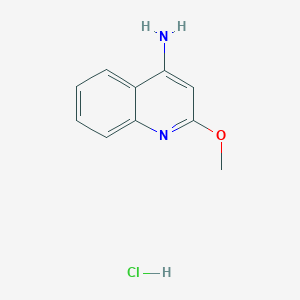

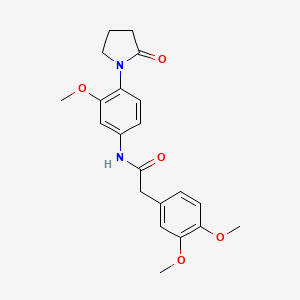

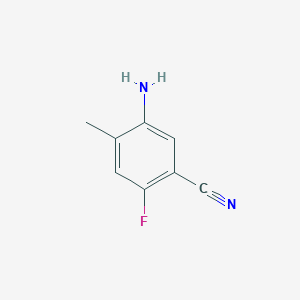

2-Methoxyquinolin-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxyquinolin-4-amine hydrochloride is a chemical compound that belongs to the quinoline family, characterized by a heterocyclic aromatic structure. Quinolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and fine chemicals. The methoxy group and amine functionality in the compound suggest potential reactivity and the possibility for further derivatization.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions starting from simple and inexpensive raw materials. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination, starting from 4-methoxyaniline . This process was noted for its simplicity, mild reaction conditions, and high yield, making it suitable for large-scale production. Although not directly related to 2-Methoxyquinolin-4-amine hydrochloride, this study provides insight into the synthetic strategies that could be applied to similar quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). In the synthesis of the aforementioned 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, 1H NMR and MS were used to confirm the structure of the target product . These techniques are crucial for verifying the presence of functional groups and the overall molecular framework of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, the reaction of chloro-nitroquinolines with dimethylamine in alcohol can lead to aminodehalogenation and nucleophilic substitution of methoxy groups . This demonstrates the reactivity of the methoxy group in quinoline compounds, which could be relevant for the chemical behavior of 2-Methoxyquinolin-4-amine hydrochloride. Additionally, the amination of dihydroquinolines has been studied, leading to the formation of hydrochloride salts and further conversion to imidazoquinolines . These reactions highlight the versatility of quinoline derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For instance, the introduction of a hydroxy group and subsequent reactions can lead to the formation of new derivatives with different properties, as seen in the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one . The presence of methoxy and amine groups in 2-Methoxyquinolin-4-amine hydrochloride would affect its solubility, reactivity, and potential interactions with other molecules, which are important considerations in the development of pharmaceuticals and fine chemicals.

Applications De Recherche Scientifique

Anticancer Potential

Research has shown that derivatives of 2-methoxyquinolin-4-amine exhibit potent anticancer activity. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a closely related compound, has been identified as a potent apoptosis inducer and an efficacious anticancer agent. It demonstrates excellent blood-brain barrier penetration and is highly effective in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Cytotoxic Activity and Fluorescence Properties

The cytotoxic activity against various cancer cell lines and fluorescence properties of 3-hydroxyquinolin-4(1H)-ones, which share structural similarities with 2-methoxyquinolin-4-amine, have been explored. These compounds, synthesized from primary and secondary amines, show promise in the development of novel cancer therapeutics and diagnostic tools (Kadrić et al., 2014).

Tubulin Polymerization Inhibition

Studies on 5-amino-2-aroylquinolines, related to 2-methoxyquinolin-4-amine, have demonstrated significant antiproliferative activity and microtubule destabilizing potency. These compounds, particularly those containing sulfide and sulfone groups, are potent inhibitors of tubulin polymerization, showing efficacy against multiple cancer cell lines, including drug-resistant ones (Lee et al., 2011).

Antimicrobial and Antibacterial Activity

The synthesis and biological activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide have shown that such compounds possess activity against Mycobacterium phlei, highlighting their potential in developing new antimicrobial agents (Bai et al., 2012).

Safety and Hazards

The safety information for 2-Methoxyquinolin-4-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-methoxyquinolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10;/h2-6H,1H3,(H2,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWOSQHTUAJKJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-methoxyphenyl)sulfonylamino]hexanoic Acid](/img/structure/B2528139.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2528155.png)

![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea](/img/structure/B2528160.png)